molecular formula C7H12ClN3 B2570101 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine hydrochloride CAS No. 1820665-18-6

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine hydrochloride

Cat. No. B2570101
CAS RN: 1820665-18-6
M. Wt: 173.64
InChI Key: BADPFVWXPWZIPW-UHFFFAOYSA-N
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Description

“5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine hydrochloride” is a chemical compound with the molecular formula C7H11N3.ClH . It has a molecular weight of 173.65 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3.ClH/c8-6-5-9-7-3-1-2-4-10(6)7;/h5H,1-4,8H2;1H . This indicates that the compound contains a tetrahydroimidazo[1,2-a]pyridin-3-ylamine group and a chloride ion.


Physical And Chemical Properties Analysis

The compound is a salt with hydrochloride .

Scientific Research Applications

Heterocyclic Compounds in Chemistry and Medicine

Heterocyclic compounds, particularly those containing imidazole and pyridine rings, play a crucial role in medicinal chemistry due to their diverse biological activities. The review by Boča et al. (2011) on the chemistry and properties of 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and its analogs underscores the vast potential of such compounds in forming complex structures with notable spectroscopic, magnetic, and biological properties. These findings suggest potential research applications of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine hydrochloride in developing novel complexes with unique characteristics and activities (Boča, Jameson, & Linert, 2011).

Role in Drug Discovery and Development

The pharmacophore design of kinase inhibitors, as reviewed by Scior et al. (2011), highlights the importance of imidazole scaffolds in creating selective inhibitors for key enzymes involved in inflammatory processes. This underscores the potential use of this compound in the design and synthesis of new drugs targeting enzymes and receptors involved in diseases, demonstrating its value in therapeutic research (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Heterocyclic N-oxides in Organic Synthesis and Drug Development

The versatility of heterocyclic N-oxides, including imidazole derivatives, for use in organic synthesis, catalysis, and drug development is well-documented. Li et al. (2019) provide a comprehensive overview of the applications of heterocyclic N-oxide derivatives, indicating the potential of this compound in various chemical and medicinal fields. These compounds have shown promise in forming metal complexes, designing catalysts, and exhibiting significant biological activities, which could be relevant for future research involving the specified compound (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c8-6-5-9-7-3-1-2-4-10(6)7;/h5H,1-4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADPFVWXPWZIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC=C2N)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1820665-18-6
Record name 5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride
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